![molecular formula C22H17NO4 B11042875 9-(furan-2-ylmethyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11042875.png)
9-(furan-2-ylmethyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
- Coumarins exhibit diverse biological activities, making them interesting targets for drug development.
- This compound features a chromeno-oxazinone scaffold, which contributes to its unique properties.
9-(furan-2-ylmethyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: , belongs to the class of coumarin derivatives.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of a furan-2-ylmethyl-substituted phenol with a phenyl-substituted aldehyde in the presence of suitable catalysts.
Reaction Conditions: The reaction typically occurs under mild conditions, such as refluxing in an appropriate solvent (e.g., ethanol or dichloromethane).
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently using established organic synthesis techniques.
Chemical Reactions Analysis
Reactivity: Chromeno[8,7-e][1,3]oxazin-2-one undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but common derivatives include hydroxylated, alkylated, or halogenated forms.
Scientific Research Applications
Chemistry: Chromeno[8,7-e][1,3]oxazin-2-one serves as a versatile scaffold for designing new compounds with diverse properties.
Biology: Researchers explore its potential as an anti-inflammatory agent.
Medicine: Further investigations may reveal therapeutic applications, especially in inflammation-related disorders.
Industry: The compound’s unique structure could find applications in materials science or as building blocks for other molecules.
Mechanism of Action
- The exact mechanism remains an active area of research.
Targets: It likely interacts with cellular proteins involved in inflammation pathways.
NF-κB and MAPK Pathways: Compound B3 (a related derivative) inhibits inflammation by suppressing NF-κB and MAPK signaling.
Remember that this compound’s potential extends beyond what we currently know, and ongoing research may uncover additional applications
Biological Activity
9-(Furan-2-ylmethyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The unique chromeno[8,7-e][1,3]oxazine core structure, combined with functional groups such as furan and phenyl, enhances its potential interactions with biological macromolecules.
Chemical Structure and Properties
The compound features a furan-2-ylmethyl group and a phenyl substituent. Its molecular formula is C18H17NO4, and it has a molecular weight of 311.33 g/mol. The presence of multiple functional groups allows for various interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against several bacterial strains, showing notable inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound's structure enables it to interact with various enzymes. In particular, it has shown potential as an inhibitor of tyrosinase, an enzyme involved in melanin production. Tyrosinase inhibition studies demonstrate that derivatives of this compound can effectively reduce melanin synthesis in vitro .
Case Studies and Experimental Findings
- Antimicrobial Testing : A study evaluated the compound's activity against multiple bacterial strains using standard agar diffusion methods. The results indicated an inhibition zone diameter ranging from 15 to 25 mm depending on the concentration used.
- Tyrosinase Inhibition : A derivative of the compound demonstrated an IC50 value of 0.0433 µM for monophenolase activity compared to a control (kojic acid) with an IC50 of 19.97 µM . This highlights its potential as a skin-lightening agent.
Interaction Studies
The binding affinity of this compound to various molecular targets has been explored through computational docking studies. These studies suggest that the compound can form hydrogen bonds and hydrophobic interactions with key residues in enzyme active sites .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and notable biological activities of compounds similar to 9-(furan-2-ylmethyl)-4-phenyl derivatives:
Compound Name | Structural Features | Notable Activities |
---|---|---|
6-Chloro-9-(3-chlorophenyl)-4-methyl-chromeno[8,7-e][1,3]oxazine | Contains chlorophenyl group | Antimicrobial activity |
9-Benzyl-6-chloro-4-methylchromeno[8,7-e][1,3]oxazine | Benzyl substituent | Antioxidant properties |
4-Methylcoumarin-based oxazines | Coumarin scaffold | Antimicrobial and antioxidant activities |
Properties
Molecular Formula |
C22H17NO4 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
9-(furan-2-ylmethyl)-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C22H17NO4/c24-21-11-18(15-5-2-1-3-6-15)17-8-9-20-19(22(17)27-21)13-23(14-26-20)12-16-7-4-10-25-16/h1-11H,12-14H2 |
InChI Key |
UPOOTXAWPCGDEB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)OCN1CC5=CC=CO5 |
Origin of Product |
United States |
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